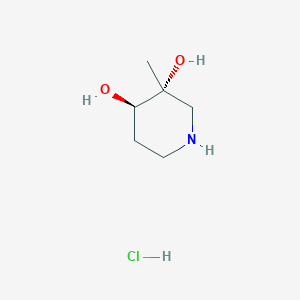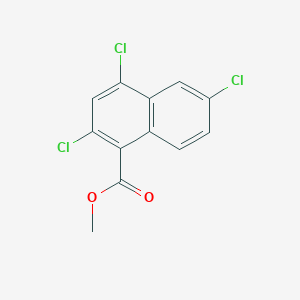
Methyl 2,4,6-trichloronaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,6-trichloronaphthalene-1-carboxylate is an organic compound belonging to the naphthalene family It is characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions on the naphthalene ring and a carboxylate ester group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4,6-trichloronaphthalene-1-carboxylate typically involves the chlorination of naphthalene followed by esterification. One common method includes:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the 2, 4, and 6 positions.
Esterification: The resulting trichloronaphthalene is then reacted with methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of naphthalene are chlorinated in industrial reactors.
Continuous Esterification: The chlorinated product is continuously fed into esterification reactors where it reacts with methanol under controlled conditions to produce this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of 2,4,6-trichloronaphthalene-1-carboxylic acid.
Reduction: Formation of 2,4,6-trichloronaphthalene-1-methanol.
Substitution: Formation of derivatives with various functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
Methyl 2,4,6-trichloronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2,4,6-trichloronaphthalene-1-carboxylate involves its interaction with molecular targets through its functional groups. The chlorine atoms and ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,4,6-Trichloronaphthalene: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 1-naphthoate: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,4,6-Trichlorobenzoic acid: Similar in structure but with a benzene ring instead of a naphthalene ring, leading to different chemical properties.
Uniqueness: Methyl 2,4,6-trichloronaphthalene-1-carboxylate is unique due to the combination of chlorine atoms and the ester group on the naphthalene ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H7Cl3O2 |
|---|---|
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
methyl 2,4,6-trichloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H7Cl3O2/c1-17-12(16)11-7-3-2-6(13)4-8(7)9(14)5-10(11)15/h2-5H,1H3 |
Clave InChI |
NQQUFCODDHOZKG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C2=C1C=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate](/img/structure/B13901156.png)
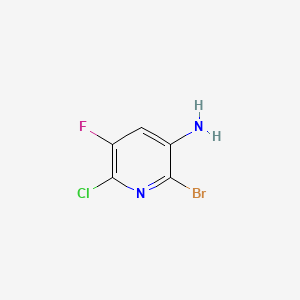

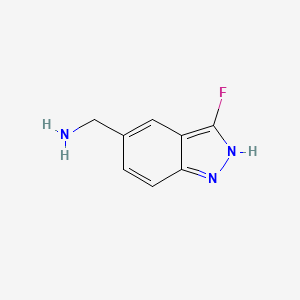

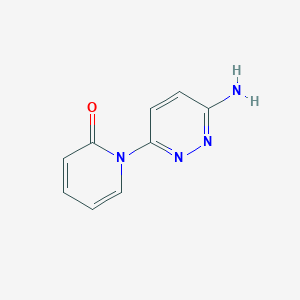
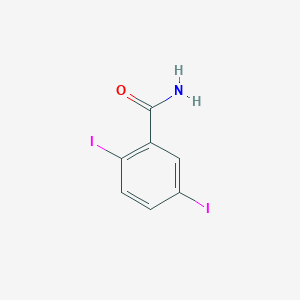
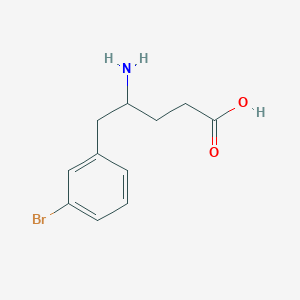
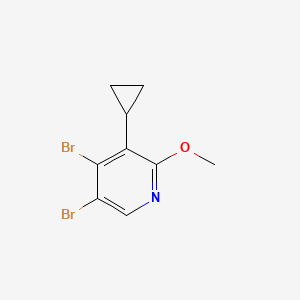

![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)
